

# An In-Depth Technical Guide to 4-Bromo-4'-ethoxybenzophenone

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## Compound of Interest

Compound Name: 4-Bromo-4'-ethoxybenzophenone

CAS No.: 351003-30-0

Cat. No.: B1275718

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-Bromo-4'-ethoxybenzophenone**. It provides foundational physicochemical data, outlines a robust analytical characterization workflow, and details field-proven experimental protocols.

## Core Molecular Attributes and Physicochemical Properties

**4-Bromo-4'-ethoxybenzophenone** is a diaryl ketone, a class of compounds recognized for their utility as intermediates in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a brominated phenyl ring and an ethoxy-substituted phenyl ring connected by a carbonyl group, offers multiple sites for further chemical modification.

A precise understanding of its fundamental properties is the cornerstone of any experimental design. The primary molecular and physical characteristics are summarized below.

Property	Value	Source(s)
Molecular Weight	305.17 g/mol	[1][2]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> BrO <sub>2</sub>	[1][2]
Monoisotopic Mass	304.00989 Da	[2]
CAS Number	351003-30-0	[2]
Physical State	Solid, powder/crystalline	[3]
Melting Point	131-135 °C	[1]
XLogP3-AA	4.3	[2]

The molecular weight of 305.17 g/mol is a critical parameter for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.[4][1][2] The XLogP3-AA value of 4.3 suggests significant lipophilicity, which informs choices for chromatographic systems and solvent selection for dissolution and extraction.[2]

## Molecular Structure and Identification

The unambiguous identification of **4-Bromo-4'-ethoxybenzophenone** relies on its unique structure and the corresponding chemical identifiers.

- IUPAC Name: (4-bromophenyl)-(4-ethoxyphenyl)methanone[2]
- SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br[2]
- InChI Key: CTFATYIGPWOEMM-UHFFFAOYSA-N[2]

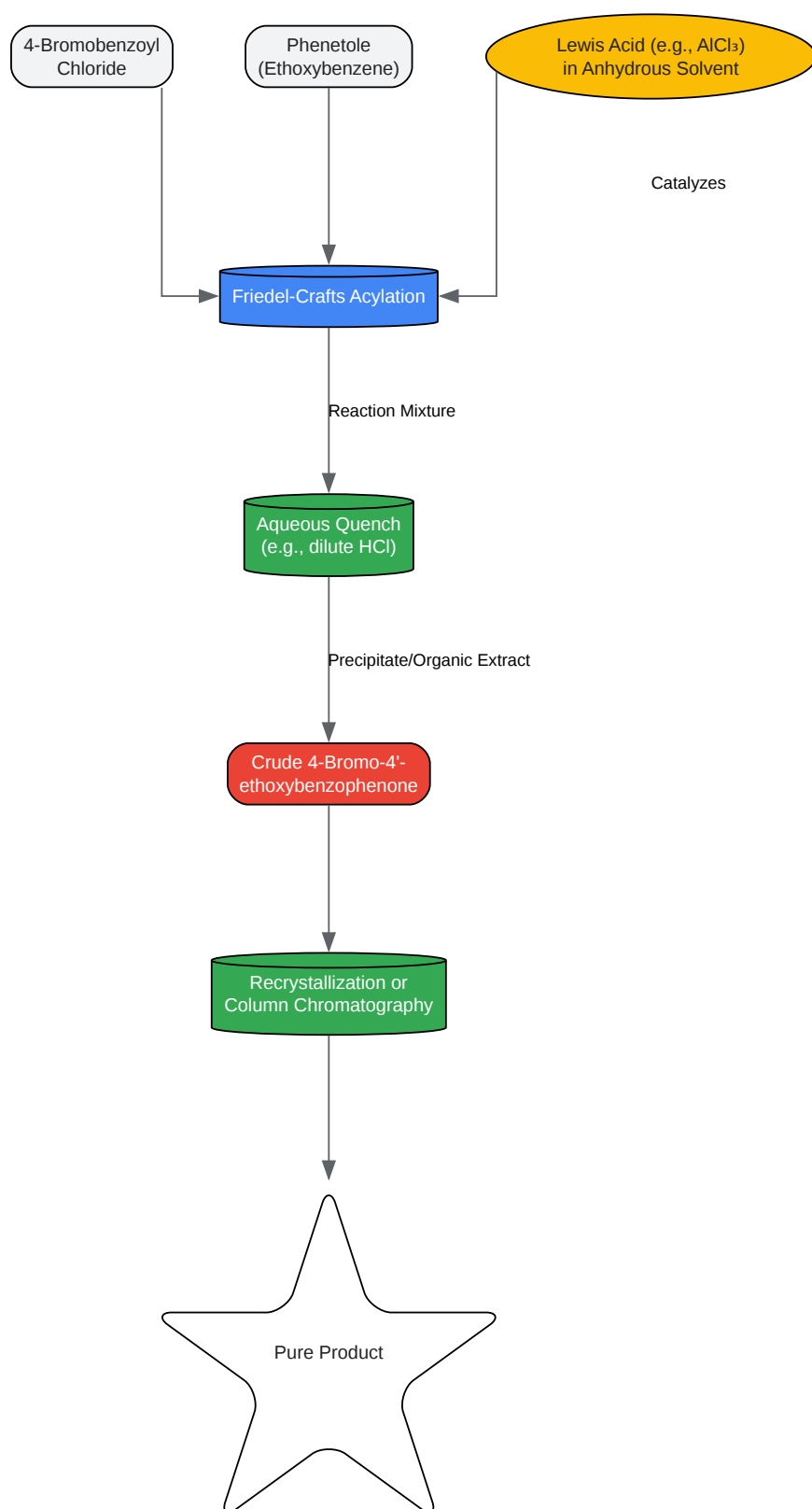
Caption: 2D Structure of **4-Bromo-4'-ethoxybenzophenone**.

## Synthesis Pathway: Friedel-Crafts Acylation

From a retrosynthetic perspective, the most direct and industrially relevant approach to constructing diaryl ketones like **4-Bromo-4'-ethoxybenzophenone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an electron-

rich aromatic ring (phenetole) with an acyl halide (4-bromobenzoyl chloride) in the presence of a Lewis acid catalyst.

The choice of a Lewis acid, such as aluminum chloride ( $\text{AlCl}_3$ ), is critical; it functions by coordinating with the acyl chloride, thereby generating a highly electrophilic acylium ion, which is the key reactive species that attacks the electron-rich phenetole ring.



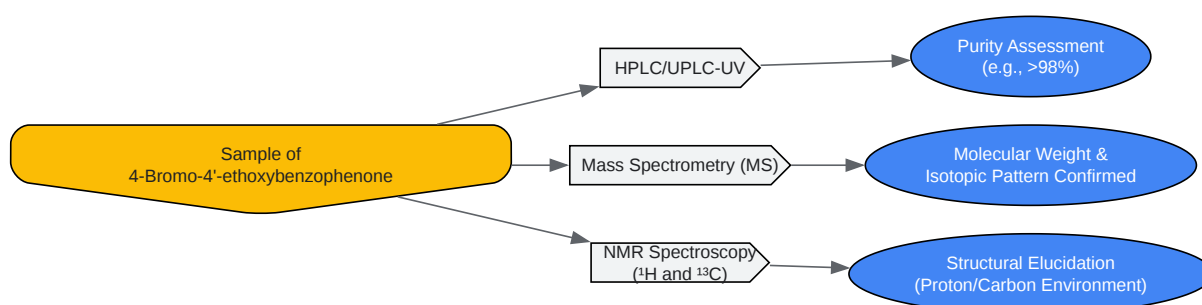
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Caption: General workflow for Friedel-Crafts acylation synthesis.

This synthetic route is well-established for benzophenone derivatives.[5][6] The reaction is typically performed in an inert, anhydrous solvent like dichloromethane to prevent deactivation of the Lewis acid catalyst. The subsequent aqueous workup serves to quench the catalyst and separate the organic product from inorganic salts.

## Analytical Characterization Workflow

Confirming the identity, purity, and structure of a synthesized or procured batch of **4-Bromo-4'-ethoxybenzophenone** is a non-negotiable step in research and development. A multi-technique approach ensures a self-validating system where each analysis provides orthogonal data.



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Caption: Integrated workflow for analytical characterization.

## Mass Spectrometry (MS)

Causality: MS is the definitive technique for confirming the molecular weight of the compound. For brominated molecules, it provides an unmistakable isotopic signature. Natural bromine consists of two primary isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in an approximate 1:1 ratio.[7][8] This results in a characteristic  $M^+$  and  $M+2$  peak pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by 2  $m/z$  units.[7][8]

Expected Result: The mass spectrum of **4-Bromo-4'-ethoxybenzophenone** will show two molecular ion peaks of almost equal abundance at approximately  $m/z = 304$  and  $m/z = 306$ ,

corresponding to  $[\text{C}_{15}\text{H}_{13}^{79}\text{BrO}_2]^+$  and  $[\text{C}_{15}\text{H}_{13}^{81}\text{BrO}_2]^+$ , respectively. The presence of this doublet is a powerful diagnostic tool that validates the incorporation of a single bromine atom. [9] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.[10]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.  $^1\text{H}$  NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons.  $^{13}\text{C}$  NMR provides a count of the unique carbon atoms.

Expected Spectra:

- $^1\text{H}$  NMR: The spectrum will show distinct signals for the aromatic protons on both phenyl rings. The protons on the ethoxy-substituted ring will be more shielded (upfield) compared to those on the bromine-substituted ring. The ethoxy group itself will present as a characteristic triplet (for the  $-\text{CH}_3$ ) and a quartet (for the  $-\text{OCH}_2-$ ).
- $^{13}\text{C}$  NMR: The spectrum will show signals for all 15 carbon atoms. The carbonyl carbon ( $\text{C}=\text{O}$ ) will be significantly deshielded, appearing far downfield (typically  $>190$  ppm). The carbon atom attached to the bromine will also show a characteristic chemical shift. Spectral databases for similar compounds, like 4-bromobenzophenone, can help in assigning these shifts.[11][12]

## High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is ideal for a molecule with the lipophilicity of **4-Bromo-4'-ethoxybenzophenone**. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

Application: This technique is used to separate the target compound from starting materials, by-products, and other impurities. Purity is determined by integrating the area of the analyte peak relative to the total area of all peaks detected (area percent method). The United States Pharmacopeia (USP) recommends HPLC methods for determining benzophenone and its related impurities in drug substances.[13]

## Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for laboratory analysis. They are designed to be self-validating but should be optimized for specific instrumentation and sample matrices.

### Protocol: Purity Determination by RP-HPLC-UV

Objective: To quantify the purity of a **4-Bromo-4'-ethoxybenzophenone** sample.

Methodology Rationale: A C18 column is chosen for its strong hydrophobic retention, suitable for the analyte's high XLogP.[2] Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for moderately polar to nonpolar compounds. An acidic modifier (acetic or formic acid) is often used to sharpen peak shape by ensuring acidic and basic functional groups are in a single protonation state.

Step-by-Step Protocol:

- System Preparation:
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase A: 0.1% Acetic Acid in Water.
  - Mobile Phase B: Acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm (Benzophenones have strong absorbance in this region).
  - Column Temperature: 30 °C.
- Standard Preparation:
  - Accurately weigh ~10 mg of **4-Bromo-4'-ethoxybenzophenone** reference standard into a 100 mL volumetric flask.

- Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL stock solution.
- Sample Preparation:
  - Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
- Chromatographic Run:
  - Equilibrate the column with a 60:40 mix of Mobile Phase B:A for at least 15 minutes.
  - Inject 10 µL of the sample solution.
  - Run a gradient elution:
    - 0-15 min: 60% B to 95% B.
    - 15-17 min: Hold at 95% B.
    - 17.1-20 min: Return to 60% B and re-equilibrate.
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity using the area percent formula:  $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$ .

## Protocol: Sample Preparation for Mass Spectrometry

Objective: To prepare a sample for molecular weight confirmation and isotopic pattern analysis.

Methodology Rationale: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this class of molecule. The sample must be dissolved in a solvent compatible with the MS source, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (like formic acid) to promote protonation and the formation of  $[M+H]^+$  ions.

### Step-by-Step Protocol:

- Prepare a stock solution of the sample at ~1 mg/mL in methanol.
- Create a dilute working solution by taking 10  $\mu$ L of the stock solution and diluting it into 990  $\mu$ L of 50:50 Acetonitrile:Water containing 0.1% formic acid. This yields a final concentration of ~10  $\mu$ g/mL.
- Filter the working solution through a 0.22  $\mu$ m syringe filter to remove any particulates.
- Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
- Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).
- Examine the resulting spectrum for the  $[M+H]^+$  ion and confirm the presence of the characteristic 1:1 isotopic doublet for bromine at m/z ~305 and ~307.

## Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **4-Bromo-4'-ethoxybenzophenone** is not widely available, hazard assessment can be inferred from structurally related compounds like 4-bromo-4'-methoxybenzophenone and other brominated aromatics.[\[14\]](#)

- Potential Hazards:
  - Harmful if swallowed, in contact with skin, or if inhaled.[\[14\]](#)
  - Causes skin and serious eye irritation.[\[14\]](#)
  - May cause respiratory irritation.[\[14\]](#)
- Handling Precautions:
  - Work in a well-ventilated area or a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid generating dust.
- Wash hands thoroughly after handling.

Always consult the supplier-specific SDS before use and perform a risk assessment for any new experimental procedure.

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